molecular formula C44H32Cl2N6O4Ru B12298657 Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride

Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride

Cat. No.: B12298657
M. Wt: 880.7 g/mol
InChI Key: ZQJIBJGQZQYQED-UHFFFAOYSA-L
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Description

Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride is a complex coordination compound with the molecular formula C44H32Cl2N6O4Ru.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride typically involves the reaction of ruthenium precursors with 2,2’-bipyridine and benzoato ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .

Mechanism of Action

The mechanism by which Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. The compound can undergo photoinduced electron transfer processes, leading to the generation of reactive oxygen species. These reactive species can cause damage to cellular components, making the compound effective in applications such as photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride is unique due to its specific ligand arrangement and the resulting photophysical properties. This compound exhibits strong absorption in the visible region and efficient photoinduced electron transfer, making it particularly suitable for applications in photodynamic therapy and solar energy conversion .

Properties

Molecular Formula

C44H32Cl2N6O4Ru

Molecular Weight

880.7 g/mol

IUPAC Name

4-[6-[5-(4-carboxyphenyl)pyridin-2-yl]pyridin-3-yl]benzoic acid;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

InChI

InChI=1S/C24H16N2O4.2C10H8N2.2ClH.Ru/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-14H,(H,27,28)(H,29,30);2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

ZQJIBJGQZQYQED-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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